molecular formula C19H16N4OS B2568896 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-22-2

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2568896
CAS No.: 1013759-22-2
M. Wt: 348.42
InChI Key: OYPRYHVEHUMHGL-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013759-22-2) is a synthetic heterocyclic compound with a molecular formula of C 19 H 16 N 4 OS and a molecular weight of 348.4 g/mol . This molecular scaffold integrates a 4,5-dihydroacenaphthothiazole system coupled with a 1,5-dimethyl-1H-pyrazole carboxamide group, representing a hybrid structure of significant interest in medicinal chemistry and drug discovery. The compound's core structure is based on two privileged pharmacophores known for diverse biological activities. The 4,5-dihydrothiazole (thiazoline) moiety is a recognized scaffold in pharmaceuticals with demonstrated potential for anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities . The 1,5-dimethyl-1H-pyrazole group is another heterocyclic system frequently found in compounds with potent pharmacological effects, including anti-inflammatory and analgesic properties . The strategic fusion of these systems into a single molecule creates a unique chemical entity for probing structure-activity relationships and developing novel bioactive agents. Primary research applications for this compound are anticipated in the fields of antibacterial agent development , given the known activity of thiazoline derivatives against bacterial targets like penicillin-binding proteins (PBPs) , and as a potential analgesic and anti-inflammatory agent , as recent studies on structurally related pyrazole-clubbed thiazole derivatives have shown significant COX-1 and COX-2 inhibitory activity with promising in vivo efficacy and improved safety profiles . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for the design and development of new therapeutic candidates. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1,5-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-10-8-14(22-23(10)2)18(24)21-19-20-17-13-5-3-4-11-6-7-12(16(11)13)9-15(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRYHVEHUMHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structural arrangement combining an acenaphthene moiety with a thiazole ring and a pyrazole derivative. The molecular formula is C15H16N2OC_{15}H_{16}N_2O, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The acenaphthene backbone contributes to the molecule's rigidity and planarity, while the thiazole ring enhances its reactivity due to the presence of sulfur and nitrogen atoms.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight244.30 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of COX-2 enzyme activity, a key player in inflammatory processes. For instance, compounds derived from similar structures exhibited IC50 values ranging from 44.81 μg/mL to 55.65 μg/mL when compared to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The compound's thiazole component is associated with various anticancer activities. Thiazole derivatives have been shown to inhibit tumor growth in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies involving related compounds indicated promising results against breast and colon cancer cell lines .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. Research indicates that similar pyrazole derivatives exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property suggests potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • COX Inhibition : The compound selectively inhibits COX-2 over COX-1, reducing inflammation without significantly affecting gastric mucosa integrity.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative damage in cells.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Case Study 1: Anti-inflammatory Effects

In a study conducted on animal models with induced inflammation (carrageenan-induced paw edema), this compound demonstrated a significant reduction in paw swelling comparable to standard treatments like aspirin . Histopathological evaluations confirmed minimal gastrointestinal toxicity.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a notable decrease in cell viability (IC50 = 25 μM) after 48 hours of exposure. Mechanistic studies indicated that this was mediated by the activation of apoptotic pathways involving caspase 3 and PARP cleavage.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol)
Target Compound Dihydroacenaphthothiazole-pyrazole 1,5-dimethylpyrazole carboxamide ~407.5 (estimated)
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide (3a, ) Bis-pyrazole Chloro, cyano, phenyl 402.8
8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole () Dihydroacenaphthothiazole Furan-2-yl ~297.3 (estimated)
N-Allyl-4-bromo-3,5-dimethyl-pyrazole-1-carbothioamide () Pyrazole-thioamide Allyl, bromo, methyl ~287.2

Key Observations :

  • The 1,5-dimethylpyrazole carboxamide group introduces steric bulk and hydrogen-bonding capacity, contrasting with the furan or thioamide groups in analogues .

Key Observations :

  • The target compound’s synthesis likely parallels ’s thiazole cyclization but requires additional steps for pyrazole carboxamide incorporation .
  • EDCI/HOBt coupling (as in ) is a standard method for carboxamide formation, suggesting compatibility with the target’s pyrazole moiety .
Physicochemical Properties

Table 3: Melting Points and Stability

Compound Name Melting Point (°C) Stability Notes
Target Compound Not reported Likely high due to fused aromatic core
3a () 133–135 Stable in DMF/chloroform
3d () 181–183 Resistant to acidic/basic hydrolysis
8-(Furan-2-yl)-dihydroacenaphthothiazole () Not reported Reactive in electrophilic substitutions

Key Observations :

  • Higher melting points in ’s carboxamides (e.g., 3d: 181–183°C) suggest strong intermolecular H-bonding, a trait likely shared by the target compound .
  • The acenaphthene-thiazole core may confer thermal stability but could exhibit reactivity in electrophilic substitutions (e.g., nitration, bromination) as in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at room temperature yields derivatives . Ethanol-mediated reflux for 2 hours with dihydro-pyrazole derivatives is another approach .
  • Key Factors : Solvent polarity, reaction time, and stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) critically affect yield. Lower temperatures reduce side reactions but may prolong synthesis.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm methyl groups (e.g., 1,5-dimethyl pyrazole), acenaphthene-thiazole protons, and carboxamide carbonyls. For example, dihydroacenaphtho-thiazol protons resonate downfield (~δ 7.5–8.5 ppm) due to aromaticity .
  • IR Spectroscopy : Detect characteristic bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) in the carboxamide moiety .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodology :

  • Dose-Response Assays : Use IC₅₀ determinations with enzyme targets (e.g., kinases) in triplicate, incorporating positive controls (e.g., staurosporine) and vehicle controls.
  • Molecular Docking : Model interactions between the acenaphthene-thiazole core and ATP-binding pockets. Adjust docking parameters (e.g., grid size, scoring functions) to account for conformational flexibility .
  • Data Validation : Cross-validate inhibition data with orthogonal assays (e.g., SPR for binding kinetics) to resolve false positives .

Q. How can researchers address contradictory data in solubility or stability studies of this compound under varying pH conditions?

  • Methodology :

  • pH-Dependent Solubility : Conduct shake-flask experiments at pH 1.2 (simulated gastric fluid) and 7.4 (physiological pH) with HPLC quantification. Use buffered solutions (e.g., phosphate buffer) to maintain pH .
  • Stability Analysis : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Adjust formulation (e.g., lyophilization) if instability is observed .

Q. What strategies optimize the environmental fate assessment of this compound to evaluate ecological risks?

  • Methodology :

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
  • Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method and correlate with bioaccumulation potential .
  • Toxicity Profiling : Conduct acute toxicity assays on Daphnia magna (EC₅₀) and algal species (Chlorella vulgaris) to model ecosystem impacts .

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